molecular formula C11H13BrN4O2 B8294539 Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate

Tert-butyl 3-bromopyrazolo[1,5-a]pyrimidin-2-ylcarbamate

Cat. No. B8294539
M. Wt: 313.15 g/mol
InChI Key: QFVVVBYKAQBSSG-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.95 g, 8.06 mmol; Art-Chem) was suspended in tert-butyl alcohol (75 mL). Triethylamine (1.35 mL, 9.67 mmol) and diphenylphosphoryl azide (2.09 mL, 9.67 mmol) was added and the mixture was stirred under refluxing condition for 4 hours. The reaction mixture was cooled to ambient temperature and concentrated under vacuum. The resulting residue was purified by reverse-phase HPLC [Waters XBridge™ RP18 column, 5 μm, 50×100 mm, flow rate 100 mL/minute, 20-75% gradient of methanol in buffer (0.1 M aqueous ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide)] to afford the title compound. MS (ESI) m/z 310/313 (M−H)−.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](C(O)=O)=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12.C([N:16]([CH2:19]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[Br:1][C:2]1[C:3]([NH:16][C:19](=[O:28])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])=[N:4][N:5]2[CH:10]=[CH:9][CH:8]=[N:7][C:6]=12

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
BrC=1C(=NN2C1N=CC=C2)C(=O)O
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.09 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by reverse-phase HPLC [Waters XBridge™ RP18 column, 5 μm, 50×100 mm, flow rate 100 mL/minute, 20-75% gradient of methanol in buffer (0.1 M aqueous ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide)]

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NN2C1N=CC=C2)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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